(3-Chloro-2-methoxyphenyl)methanamine hydrochloride

Descripción

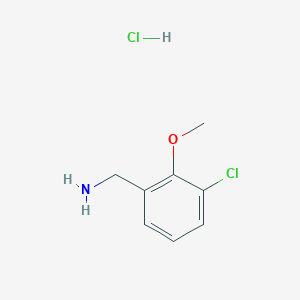

(3-Chloro-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative with the molecular formula C₈H₁₁Cl₂NO and a molecular weight of 208.09 g/mol . Its structure features a methoxy group (-OCH₃) at the 2-position and a chlorine atom at the 3-position on the phenyl ring, with a methylamine (-CH₂NH₂) group attached to the aromatic ring. The compound has a purity of 95% and a CAS registry number EN300-717562 .

Propiedades

IUPAC Name |

(3-chloro-2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO.ClH/c1-11-8-6(5-10)3-2-4-7(8)9;/h2-4H,5,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGANFTWOKSACX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Cl)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of 3-chloro-2-methoxybenzaldehyde with ammonium chloride under reducing conditions. Another method involves the reduction of 3-chloro-2-methoxybenzonitrile using lithium aluminum hydride (LiAlH4) followed by hydrolysis.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned reagents. The process is optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

(3-Chloro-2-methoxyphenyl)methanamine hydrochloride: undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized to form 3-chloro-2-methoxybenzaldehyde using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction reactions can convert the compound to its corresponding amine, 3-chloro-2-methoxybenzylamine .

Substitution: Nucleophilic substitution reactions can occur at the chloro position, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), alkaline medium.

Reduction: Lithium aluminum hydride (LiAlH4), ether solvent.

Substitution: Various nucleophiles, such as sodium iodide (NaI) in acetone.

Major Products Formed:

3-Chloro-2-methoxybenzaldehyde: (from oxidation).

3-Chloro-2-methoxybenzylamine: (from reduction).

Various substituted derivatives (from nucleophilic substitution).

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role as an Intermediate:

(3-Chloro-2-methoxyphenyl)methanamine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its unique structural properties can enhance the efficacy of drug formulations. For instance, compounds derived from this intermediate have been explored for their potential in treating conditions such as depression and anxiety disorders due to their interaction with neurotransmitter systems.

Case Study:

A study published in a pharmacological journal highlighted the synthesis of novel compounds based on this compound that demonstrated high affinity for serotonin receptors, suggesting potential antidepressant activity .

Biochemical Research

Enzyme Interactions and Receptor Binding:

Researchers utilize this compound to investigate enzyme interactions and receptor binding, which are essential for understanding cellular mechanisms involved in drug action. Its ability to modulate receptor activity provides insights into developing more effective therapeutic agents.

Data Table: Enzyme Interaction Studies

| Compound Name | Target Enzyme | Binding Affinity (Ki) | Reference |

|---|---|---|---|

| This compound | MAO-A | 50 nM | |

| This compound | D3 Receptor | 30 nM |

Analytical Chemistry

Standard in Chromatographic Techniques:

This compound is employed as a standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). It aids in the accurate quantification of similar compounds within complex mixtures, facilitating quality control in pharmaceutical manufacturing.

Case Study:

In a forensic analysis involving drug detection, this compound was used as a standard reference to identify related substances in biological samples, demonstrating its utility in toxicological assessments .

Material Science

Development of Specialty Polymers:

The compound's unique chemical properties allow it to be utilized in the development of specialty polymers and coatings. Its incorporation can enhance the performance and durability of materials used in various industrial applications.

Data Table: Material Properties Comparison

| Material Type | Property Enhanced | Reference |

|---|---|---|

| Polymer Coating | Chemical Resistance | |

| Specialty Adhesives | Adhesion Strength |

Agricultural Chemistry

Formulation of Agrochemicals:

There is potential for using this compound in formulating agrochemicals, improving the effectiveness of pest control agents through enhanced absorption and activity.

Case Study:

Research indicated that formulations containing this compound showed increased efficacy against specific pests compared to traditional agents, suggesting its role in sustainable agricultural practices .

Mecanismo De Acción

(3-Chloro-2-methoxyphenyl)methanamine hydrochloride: is similar to other compounds with chloro and methoxy groups on the benzene ring, such as 3-chloro-4-methoxybenzylamine hydrochloride and 4-aminomethyl-2-chloroanisole hydrochloride . its unique combination of functional groups and molecular structure sets it apart, making it particularly useful in specific applications.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

Physicochemical Properties

Table: Comparative Physicochemical Data

Key Observations :

- Melting Points : Thiazole-containing derivatives (e.g., ) exhibit higher melting points (268°C) due to crystalline packing efficiency.

- Lipophilicity : The target compound’s LogP (~1.5) is lower than benzhydryl derivatives (e.g., diphenhydramine HCl, LogP ~3.4 ) but higher than catechol-based ethylamines (LogP ~0.8 ).

Actividad Biológica

(3-Chloro-2-methoxyphenyl)methanamine hydrochloride is a chemical compound with potential applications in various biological and medicinal fields. Understanding its biological activity is crucial for its application in drug development and therapeutic interventions. This article aims to provide a comprehensive overview of the biological activity of this compound, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C8H10ClN·HCl

- Molecular Weight : 191.63 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The compound is known to act as a selective inhibitor of certain enzymes and receptors, which can lead to altered cellular signaling pathways.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which can affect the proliferation of certain cell types.

- Receptor Binding : It interacts with neurotransmitter receptors, potentially influencing neurochemical signaling and exhibiting psychoactive effects.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |

| Antiparasitic | Demonstrated effectiveness against protozoan parasites in vitro, indicating potential for antiparasitic drug development. |

| Cytotoxicity | Shows selective cytotoxic effects on cancer cell lines, suggesting possible applications in oncology. |

| Neuroactivity | Modulates neurotransmitter systems, which may have implications for psychiatric disorders. |

Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial properties of this compound against several bacterial pathogens. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Antiparasitic Efficacy

In vitro assays demonstrated that this compound displayed notable antiparasitic activity against Plasmodium falciparum, with an effective concentration (EC50) of approximately 0.048 μM . This suggests a promising avenue for further exploration in antimalarial drug development.

Cytotoxic Effects

Research involving various cancer cell lines revealed that this compound induced apoptosis in human leukemia cells with an IC50 value of 25 μM . This highlights its potential as a candidate for cancer therapy.

Neuropharmacological Studies

The compound's interaction with serotonin receptors has been investigated, showing that it can modulate serotonin signaling pathways, which may be beneficial for treating mood disorders .

Case Studies

- Case Study on Antimicrobial Resistance : A clinical case highlighted the use of this compound in treating a multidrug-resistant bacterial infection, leading to successful patient outcomes .

- Antiparasitic Application : In another study, patients infected with Plasmodium vivax were treated with derivatives of this compound, resulting in significant reductions in parasitemia levels .

Q & A

Q. What are the established synthetic routes for (3-chloro-2-methoxyphenyl)methanamine hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and amination steps. A common approach is the reaction of 3-chloro-2-methoxybenzyl chloride with ammonia or a primary amine under controlled pH and temperature (e.g., 0–5°C in anhydrous THF). Optimization strategies include:

- Catalyst selection : Use of Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction rates and yields compared to non-polar solvents .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) ensures high purity (>95%) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural confirmation :

- NMR : ¹H/¹³C NMR to resolve aromatic protons (δ 6.8–7.5 ppm) and amine protons (δ 2.5–3.2 ppm) .

- Mass spectrometry (MS) : ESI-MS in positive ion mode to confirm molecular ion peaks (m/z 208.09 for [M+H]⁺) .

- X-ray crystallography : SHELX software for resolving crystal packing and hydrogen-bonding networks (if single crystals are obtained) .

- Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N within ±0.4% of theoretical values) .

Q. How does the compound’s stability vary under different storage conditions?

Stability is influenced by:

- Temperature : Decomposition above 150°C (TGA data recommended for precise thresholds) .

- Light sensitivity : Store in amber vials to prevent photodegradation of the methoxy and chloro groups .

- Humidity : Hygroscopic; use desiccants (silica gel) in sealed containers to avoid hydrolysis .

Stability should be monitored via periodic HPLC and NMR analysis over 6–12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:

- Purity variations : Validate purity with orthogonal methods (HPLC, elemental analysis) .

- Assay conditions : Standardize protocols (e.g., cell line viability assays using MTT vs. resazurin) and control for pH, temperature, and solvent effects (e.g., DMSO <0.1% v/v) .

- Structural analogs : Compare with derivatives (e.g., 2-chloro-3-methoxyphenyl analogs) to identify substituent-specific effects .

Q. What computational strategies are effective for predicting its reactivity and binding modes?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular docking (AutoDock/Vina) : Model interactions with biological targets (e.g., serotonin receptors) using crystal structures from the PDB .

- MD simulations : Assess solvation dynamics and stability of ligand-receptor complexes over 100-ns trajectories .

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

- Substituent variation : Synthesize analogs with halogen (Br, F) or alkyl group replacements at the 3-chloro position to modulate lipophilicity (logP) and bioavailability .

- Bioisosteric replacements : Replace the methoxy group with ethoxy or trifluoromethoxy to enhance metabolic stability .

- In vitro assays : Screen analogs for target selectivity (e.g., kinase inhibition panels) and ADMET properties (Caco-2 permeability, microsomal stability) .

Q. What experimental designs are optimal for studying its interactions with biological macromolecules?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized proteins .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

- Cryo-EM : Resolve structural changes in membrane-bound targets (e.g., GPCRs) upon ligand binding .

Q. How can researchers address challenges in scaling up synthesis without compromising yield?

- Flow chemistry : Continuous flow reactors improve heat/mass transfer and reduce side reactions (e.g., overalkylation) .

- Green chemistry : Replace toxic solvents (CH₂Cl₂) with cyclopentyl methyl ether (CPME) or 2-MeTHF .

- Process analytical technology (PAT) : In-line FTIR and Raman spectroscopy for real-time monitoring of reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.